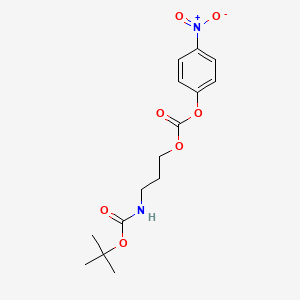
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a propyl linker, and a 4-nitrophenyl carbonate moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate typically involves the reaction of 3-aminopropanol with tert-butoxycarbonyl chloride to form the Boc-protected amine. This intermediate is then reacted with 4-nitrophenyl chloroformate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane to dissolve the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反应分析
Types of Reactions
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate can undergo several types of chemical reactions, including:
Substitution Reactions: The nitrophenyl carbonate group can be substituted by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary or secondary amines, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Deprotection Reactions: Reagents such as trifluoroacetic acid or hydrochloric acid in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted carbamates.
Deprotection Reactions: The major product is the free amine, 3-aminopropyl (4-nitrophenyl)carbonate.
科学研究应用
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of carbamates and ureas.
Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate involves the reactivity of its functional groups. The Boc group provides protection to the amine, preventing unwanted side reactions during synthesis. The nitrophenyl carbonate group is a good leaving group, facilitating nucleophilic substitution reactions. The propyl linker provides flexibility and spatial separation between the functional groups, allowing for selective reactions .
相似化合物的比较
Similar Compounds
- 3-(tert-Butoxycarbonylamino)propyl (4-methylphenyl)carbonate
- 3-(tert-Butoxycarbonylamino)propyl (4-chlorophenyl)carbonate
- 3-(tert-Butoxycarbonylamino)propyl (4-bromophenyl)carbonate
Uniqueness
3-(tert-Butoxycarbonylamino)propyl (4-nitrophenyl)carbonate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents on the phenyl ring. The nitro group can participate in additional reactions, such as reduction to an amine, providing further synthetic versatility .
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-13(18)16-9-4-10-22-14(19)23-12-7-5-11(6-8-12)17(20)21/h5-8H,4,9-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGICNYCFWHXBAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[4-(Hexyloxy)phenoxy]propan-1-amine](/img/structure/B8160602.png)
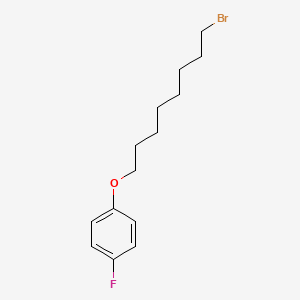
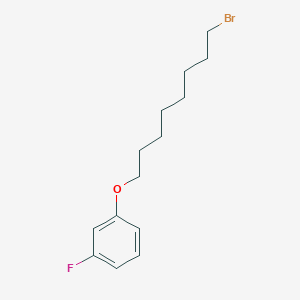
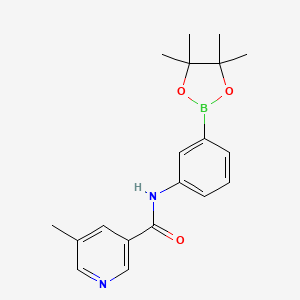
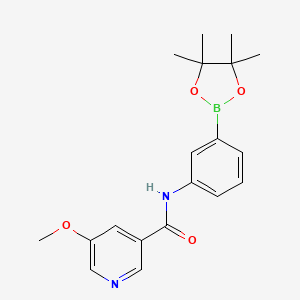
![2-(Benzyloxy)-4-[4-(methylsulfonyl)phenoxy]aniline](/img/structure/B8160658.png)
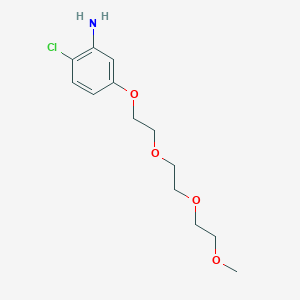
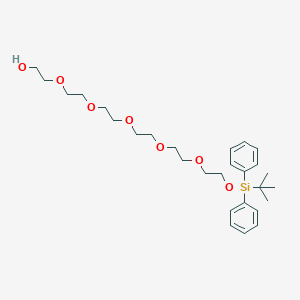
![tert-butyl N-[3-[3-(prop-2-yn-1-yloxy)propoxy]propyl]carbamate](/img/structure/B8160675.png)
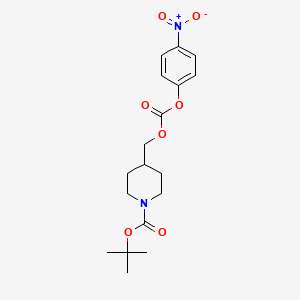
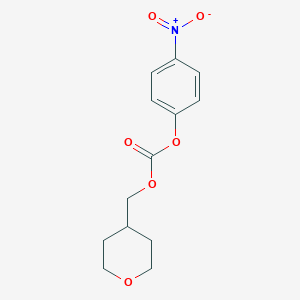
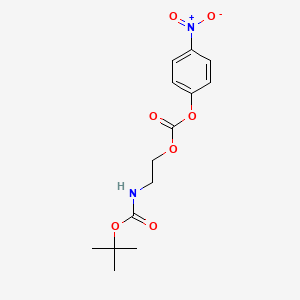
![5-(4-tert-Butoxycarbonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160697.png)
![5-Morpholinopyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8160713.png)
